molecular formula C11H14O2 B6357988 2,3-Dimethyl-4-ethoxybenzaldehyde CAS No. 883536-41-2

2,3-Dimethyl-4-ethoxybenzaldehyde

Cat. No.: B6357988
CAS No.: 883536-41-2
M. Wt: 178.23 g/mol
InChI Key: MZMCAAMUAGMBPT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-ethoxybenzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, characterized by the presence of two methyl groups and an ethoxy group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-ethoxybenzaldehyde typically involves the ethylation of 2,3-dimethylbenzaldehyde. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-ethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-4-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-4-ethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and make it suitable for a wide range of chemical transformations and applications .

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-5-10(7-12)8(2)9(11)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMCAAMUAGMBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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